

A Technical Guide to 3-Bromo-2,5,6-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,5,6-trimethoxybenzoic acid

Cat. No.: B1268548

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known chemical properties, safety information, and generalized experimental considerations for **3-Bromo-2,5,6-trimethoxybenzoic acid**. The information is compiled for use in research and development settings.

Core Chemical Properties

3-Bromo-2,5,6-trimethoxybenzoic acid is a halogenated derivative of benzoic acid. Its core identifiers and physical properties are summarized below. While some data points like melting and boiling points are not readily available in public literature, the fundamental molecular attributes have been established.

Property	Value	Source
IUPAC Name	3-bromo-2,5,6-trimethoxybenzoic acid	[1]
CAS Number	101460-22-4	[1][2]
Chemical Formula	C ₁₀ H ₁₁ BrO ₅	[1]
Molecular Weight	291.09 g/mol	Calculated
Purity	Commercially available at ≥97.0%	[2]
Synonyms	3-bromo-2,5,6-trimethoxybenzoic acid	[1]

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and purity assessment. While specific peak assignments are proprietary or not publicly indexed, the availability of key spectral data has been noted.

- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR data are available through chemical data providers.[3]
- Infrared Spectroscopy (IR): IR spectra are available and would be expected to show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and aromatic C-H and C-O bonds.[3]
- Mass Spectrometry (MS): Mass spectral data is available for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[3]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **3-Bromo-2,5,6-trimethoxybenzoic acid** was not found in the search results, data from structurally related brominated and methoxylated benzoic acids provide general handling guidelines. These compounds are typically classified as irritants.

General Hazard Statements for Related Compounds:

- Causes skin irritation.[4]
- Causes serious eye irritation.
- May cause respiratory irritation.

Recommended Precautionary Measures:

- Prevention: Wash hands and any exposed skin thoroughly after handling.[4][5] Wear protective gloves, clothing, eye, and face protection.[4] Use only outdoors or in a well-ventilated area and avoid breathing dust.[4]
- Response:
 - If on skin: Wash with plenty of soap and water.[4][5]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][5]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[4][5]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]

Disclaimer: This safety information is based on related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for CAS number 101460-22-4 before handling.

Experimental Protocols

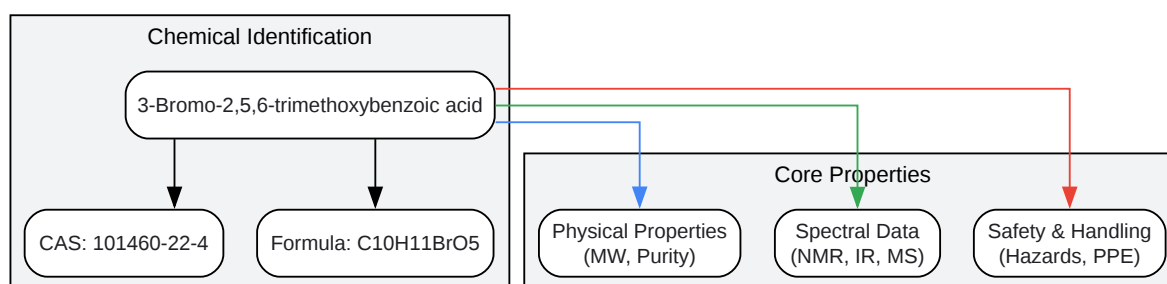
A specific, detailed synthesis protocol for **3-Bromo-2,5,6-trimethoxybenzoic acid** is not described in the available literature. However, a general approach can be inferred from synthesis methods for similar structures, such as the bromination of other substituted benzoic acids.

Generalized Synthesis Approach: The synthesis would likely involve the direct bromination of a 2,5,6-trimethoxybenzoic acid precursor.

- Dissolution: The starting benzoic acid derivative is dissolved in a suitable solvent, such as dioxane or glacial acetic acid.[6][7]
- Bromination: A brominating agent (e.g., liquid bromine, potentially mixed with a solvent like chloroform) is added dropwise to the solution.[6] The reaction is typically stirred for several hours.
- Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid is then isolated.
- Purification: The crude product is purified, often through recrystallization from a suitable solvent like ethanol, to yield the final, pure compound.[8]
- Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR, MS, and melting point analysis.

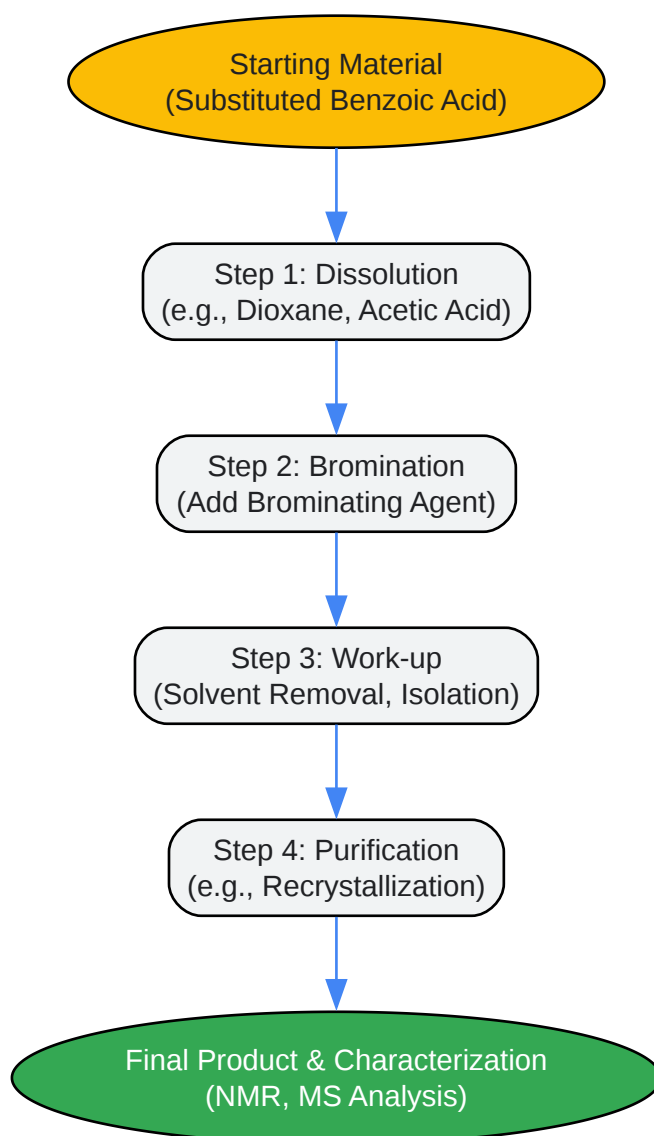
Visualizations

The following diagrams illustrate the relationships between the chemical's information and a generalized experimental workflow.



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Caption: Logical relationship of chemical information.



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Caption: Generalized workflow for synthesis.

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- To cite this document: BenchChem. [A Technical Guide to 3-Bromo-2,5,6-trimethoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268548#3-bromo-2-5-6-trimethoxybenzoic-acid-chemical-properties]

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